REACTION_CXSMILES
|
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=[O:23]>>[OH2:23].[OH2:23].[CH2:1]([N+:15]([O-:23])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)N(C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a glass reaction flask
|
Type
|
CUSTOM
|
Details
|
Carbon dioxide sparge into the liquid phase
|
Type
|
CUSTOM
|
Details
|
The CO2 sparge
|
Type
|
TEMPERATURE
|
Details
|
a CO2 gas phase was maintained over the reaction mixture
|
Type
|
ADDITION
|
Details
|
At the same time, addition of ethyl acetate
|
Type
|
ADDITION
|
Details
|
After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature under 75° C
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
ADDITION
|
Details
|
Dropwise addition of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was continued for the first 19 minutes of the two-hour period
|
Duration
|
19 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a flask
|
Type
|
ADDITION
|
Details
|
containing 300 mL of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.C(CCCCCCCCCCCCC)[N+](C)(C)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |